molecular formula C27H29NS B019284 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl CAS No. 110499-97-3

4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl

Cat. No. B019284
M. Wt: 399.6 g/mol
InChI Key: KXHHFPNEPTUIEF-UHFFFAOYSA-N
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Description

“4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl” is a chemical compound with the linear formula CH3(CH2)5C6H4C6H4CH2CH2C6H4NCS . It has a molecular weight of 399.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group (two connected phenyl rings) with a hexyl group (a six-carbon chain) attached to one phenyl ring and a 2-(4-isothiocyanatophenyl)ethyl group attached to the other phenyl ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.59 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

  • Liquid Crystal Phases : Walker et al. (2020) explored hydrogen bonding in 4-alkoxybenzoic acid-based mixtures, which can create smectic and nematic phases. This research has implications for designing twist-bend nematogens, potentially useful in liquid crystal technologies (Walker et al., 2020).

  • Crystallite Area and Molecular Interactions : Mohyeddine et al. (2008) found that the smectic-B phase of this compound exhibits larger crystallite area and stronger inter/intra molecular interaction compared to other phases, indicating its potential in materials science applications (Mohyeddine et al., 2008).

  • Dielectric Properties : Another study by Mohyeddine et al. (2009) focused on the dielectric properties of this compound in its nematic and hexatic smectic B phases. They observed positive dielectric anisotropy and a single mode of dielectric relaxation, which are significant for electrical applications (Mohyeddine et al., 2009).

  • Phase Transition Studies : Usha et al. (2013) studied the transition from the nematic to smectic-B phase in this compound, revealing details about its translational order parameter. Such insights are valuable in understanding the liquid crystalline behavior of this compound (Usha et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for this compound are not specified in the search results. Its use would depend on the specific context and field of study .

properties

IUPAC Name

1-hexyl-4-[4-[2-(4-isothiocyanatophenyl)ethyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h9-20H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHHFPNEPTUIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397889
Record name 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl

CAS RN

110499-97-3
Record name 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MK Usha, N Vinutha, R Somashekar… - Phase …, 2013 - Taylor & Francis
4-Hexyl-4′-[2-(4-isothiocyanatophenyl)ethyl]-1-1′-biphenyl, a liquid crystalline material shows smectic-B (SmB) and nematic phases, respectively, between 60.3–98.5C and 98.5–…
Number of citations: 3 www.tandfonline.com
S Mohyeddine, MB Pandey… - Phase Transitions, 2009 - Taylor & Francis
Temperature-dependent dielectric characterization of 4-hexyl-4′-[2-(4-isothiocyanatophenyl)ethyl]-1,1′-biphenyl (HIEB), which exhibits smectic B and nematic phases, has been …
Number of citations: 8 www.tandfonline.com
S Mohyeddine, R Somashekar… - Mater Sci: An Indian …, 2008 - hakon-art.com
Interest in the properties of hexatic smectic B (SmB) phase has been greatly stimulated by recent theoretical and experimental developments [1]. Since the smectic phases have …
Number of citations: 1 www.hakon-art.com
Khushboo, P Sharma, P Malik, KK Raina - Liquid Crystals, 2017 - Taylor & Francis
In this work, the effect of Iron nanoparticles (Fe NPs) dispersion in 4′-(Hexyloxy)-4-biphenylcarbonitrile (6OCB) nematic liquid crystal properties has been studied. Inclusion of Fe NPs (…
Number of citations: 27 www.tandfonline.com
A Sharma, P Malik, P Kumar - Integrated Ferroelectrics, 2019 - Taylor & Francis
In present work, electro-optical and dielectric characteristics of ZnO nanoparticles (NPs) doped nematic liquid crystal mixture are studied in In-Plane Switching (IPS) mode. Effect of …
Number of citations: 9 www.tandfonline.com
N Vinutha, MK Usha, R Somashekar… - Phase …, 2015 - Taylor & Francis
In this paper, we report translational order parameter in two liquid crystalline compounds, namely, p-cyanobenzylidene p-nonyloxyaniline and p-decyloxybenzylidene p-butylaniline at …
Number of citations: 6 www.tandfonline.com
S Mohyeddine, R Somashekar, MB Pandey… - The 21st International Liquid …, 2006
Number of citations: 0

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